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Compound of Interest

Compound Name: 8-Pentadecanone

Cat. No.: B147388

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR)
spectral data for 8-pentadecanone (C1sH300), a long-chain aliphatic ketone. The symmetrical
nature of this molecule presents a distinct pattern in its NMR spectra, which is crucial for its
structural elucidation and characterization. This document outlines the predicted *H and 13C
NMR data, provides a detailed interpretation, and includes standardized experimental protocols
for data acquisition.

'H NMR Spectral Data Analysis

The *H NMR spectrum of 8-pentadecanone is characterized by signals in the aliphatic region,
with specific chemical shifts influenced by the distance from the central carbonyl group. Due to
the molecule's symmetry, protons on carbons equidistant from the carbonyl group are
chemically equivalent, resulting in fewer signals than the total number of protons.

The most downfield signal, aside from any impurities, is attributed to the protons on the
carbons alpha to the carbonyl group (C7 and C9). These protons are deshielded by the
electron-withdrawing effect of the carbonyl oxygen. The terminal methyl protons (C1 and C15)
appear as the most upfield triplet, characteristic of a primary alkyl group. The intervening
methylene protons overlap to form a complex multiplet.

Table 1: Predicted *H NMR Data for 8-Pentadecanone (Solvent: CDClIs, Frequency: 400 MHz)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b147388?utm_src=pdf-interest
https://www.benchchem.com/product/b147388?utm_src=pdf-body
https://www.benchchem.com/product/b147388?utm_src=pdf-body
https://www.benchchem.com/product/b147388?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

. . Coupling
. Chemical Shift L .

Atom Position Multiplicity Integration Constant (J,

(3, ppm)

Hz)

H1, H15 (CHs) 0.88 Triplet 6H ~6.9 Hz
H7, H9 (a-CHz) 2.38 Triplet 4H ~75Hz
H2, H14 (CH2) 1.25-1.35 Multiplet 4H -
H6, H10 (B-CHz2)  1.55 Multiplet 4H -
H3-H5, H11-H13 )

1.25-1.35 Multiplet 12H -

(CH2)

Note: Predicted data generated using computational models. Actual experimental values may
vary slightly.

3C NMR Spectral Data Analysis

The proton-decoupled 13C NMR spectrum of 8-pentadecanone is simplified by the molecule's
symmetry, displaying eight distinct signals for the fifteen carbon atoms. The most notable signal
Is that of the carbonyl carbon (C8), which appears significantly downfield (around 211 ppm)
due to the strong deshielding effect of the double-bonded oxygen. The aliphatic carbons
appear in the upfield region, with their chemical shifts subtly varying based on their position
relative to the carbonyl group.

Table 2: Predicted 13C NMR Data for 8-Pentadecanone (Solvent: CDCls)
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Atom Position

Chemical Shift (3, ppm)

C8 (C=0) 211.7
C7, C9 (a-C) 42.9
C6, C10 (B-C) 24.1
C5, C11 29.4
C4, C12 29.2
C3, C13 31.8
C2, Cl4 22.6
C1, C15 14.1

Note: Predicted data generated using computational models. Actual experimental values may

vary slightly.

Structural and Spectral Correlation

The symmetrical structure of 8-pentadecanone directly correlates to the observed NMR

signals. The diagram below illustrates the logical relationship between the unique carbon

environments and their corresponding signals.

CHs(1)-CHa(2)-CHz(3)-CHz(4)-CH2(5)-CH2(6)-CH2(7)-C(8)(=0)-CHz(9)-CHz(10)-CH2(11)-CHz(12)-CH2(13)-CHa(14)-CHs(15)

8-Pentadecanone Structure

Carbonyl

a-Carbons

13C NMR Signals

C8 (~211.7 ppm) C7, C9 (~42.9 ppm) C6, C10 (~24.1 ppm) C1-5, C11-15 (14-32 ppm)

1H NMR Signals

H7, H9 (~2.38 ppm) H2-6, H10-14 (~1.25-1.55 ppm) H1, H15 (~0.88 ppm)

Click to download full resolution via product page

Caption: Correlation of 8-pentadecanone's structure with its NMR signals.

Experimental Protocols for NMR Data Acquisition
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The following protocols provide a standardized methodology for acquiring high-quality *H and
13C NMR spectra for long-chain ketones like 8-pentadecanone.

1. Sample Preparation

o Sample Purity: Ensure the 8-pentadecanone sample is of high purity to prevent interference
from impurity signals.

e Solvent Selection: Use a deuterated solvent that readily dissolves the sample. Chloroform-d
(CDCIs) is a common and suitable choice.

» Concentration:
o For 'H NMR, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCls.

o For the less sensitive 13C NMR, a higher concentration of 20-50 mg in the same volume is
recommended.

 Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
chemical shift referencing (& = 0.00 ppm). If the solvent does not already contain TMS, a
small amount can be added.

e Procedure:

o

Accurately weigh the sample and place it in a clean, dry vial.

[e]

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

o

Transfer the solution into a standard 5 mm NMR tube.

[¢]

Ensure the sample height in the tube is adequate for the instrument being used (typically
around 4-5 cm).

2. NMR Data Acquisition

The following are general parameters for a 400 MHz spectrometer. Instrument-specific
parameters may require optimization.
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H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width: 0-12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans for a moderately concentrated sample.

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker
instruments).

Spectral Width: 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128 to several thousand scans, depending on the sample concentration
and desired signal-to-noise ratio.

. Data Processing

Fourier Transformation: Apply an appropriate window function (e.g., exponential
multiplication with a line broadening of 0.3 Hz for *H and 1-2 Hz for 13C) and perform Fourier
transformation.

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption
lineshape.

Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat
baseline.
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o Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not
used, reference the residual solvent peak (e.g., CDCIs at 7.26 ppm for *H and 77.16 ppm for
13C).

 Integration: For H NMR, integrate the signals to determine the relative number of protons
corresponding to each peak.

 To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectral
Analysis of 8-Pentadecanone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147388#8-pentadecanone-nmr-spectral-data-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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